molecular formula C25H19FN2O4S B3025650 N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide CAS No. 2249435-90-1

N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide

Cat. No. B3025650
M. Wt: 462.5
InChI Key: GPXQUPCJIJBXHJ-UHFFFAOYSA-N
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Description

“N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide” is a chemical compound . It is a small molecule and is used for research purposes . The CAS Number of a similar compound is 727699-84-5 .


Synthesis Analysis

The synthesis of similar compounds involves the amidation reaction . For example, 3-bromo-N-(3-fluorophenyl) benzenesulfonamide is synthesized by the amidation reaction . Another compound, N-(3-Amino-4-methylphenyl)benzamide, is synthesized in a continuous flow microreactor system .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . For example, the synthesis of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide involves an amidation reaction . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride is used in the synthesis of N-(3-Amino-4-methylphenyl)benzamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are analyzed using various techniques. For example, the molecular structure of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide is analyzed using X-ray diffraction and DFT . The electrostatic potential and the frontier molecular orbital of the molecule are calculated and analyzed .

Scientific Research Applications

Chemical Synthesis and Optimization

  • Optimizing Synthesis Conditions : The synthesis process of related chemical compounds, including variations of the N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide structure, has been explored. For example, Feng Bai-cheng (2009) reported the synthesis of a similar compound, optimizing conditions for hydrogenation and esterification to achieve high yields (Feng Bai-cheng, 2009).

Materials Science and Polymer Research

  • Development of Polymeric Materials : Research has focused on the use of similar sulfonamide compounds in the creation of novel polymers. For instance, D. Kim, G. Robertson, and M. Guiver (2008) discussed the synthesis of sulfonated poly(arylene ether sulfone)s for potential use in fuel cell applications, highlighting their good properties as polyelectrolyte membrane materials (D. Kim et al., 2008).

  • Fuel Cell Applications : Byungchan Bae, K. Miyatake, and M. Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, demonstrating their high proton conductivity and suitability for fuel cell applications (Byungchan Bae et al., 2009).

Medicinal Chemistry and Drug Development

  • Antitumor Properties : T. Owa et al. (2002) explored sulfonamide-focused libraries, evaluating compounds in antitumor screens. They found certain sulfonamides to be potent cell cycle inhibitors and highlighted their potential in clinical trials (T. Owa et al., 2002).

  • Drug Synthesis and Characterization : Research by P. Norman (2008) and others has contributed to the synthesis and characterization of similar compounds, exploring their potential as treatments for various disorders (P. Norman, 2008).

Biotechnological and Biosensor Applications

  • Biosensor Development : H. Karimi-Maleh et al. (2014) described the creation of a biosensor using a modified carbon paste electrode for the determination of glutathione and piroxicam. This indicates the potential of similar compounds in biosensor technology (H. Karimi-Maleh et al., 2014).

Safety And Hazards

The safety data sheets of similar compounds suggest that they should be handled with care. For example, 4-Fluorophenyl sulfone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similarly, 3-(4-Fluorophenyl)propionic acid is also considered hazardous .

properties

IUPAC Name

N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXQUPCJIJBXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide

CAS RN

2249435-90-1
Record name N-[3-(4-fluorobenzenesulfonamido)-4-hydroxyphenyl]-[1,1'-biphenyl]-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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